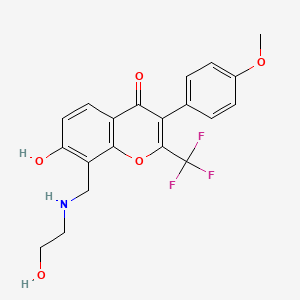
7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: 4-methoxybenzaldehyde, 2-hydroxyacetophenone, and trifluoroacetic anhydride.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst to form the chromenone core structure.
Functional Group Modification: Introduction of the trifluoromethyl group using trifluoroacetic anhydride under acidic conditions.
Aminomethylation: The final step involves the aminomethylation of the chromenone core with 2-hydroxyethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under conditions like heating or catalysis.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromenone derivatives.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Anti-inflammatory Activity: Investigated for its potential to reduce inflammation in biological systems.
Medicine
Anticancer Activity: Explored for its potential to inhibit the growth of cancer cells.
Neuroprotective Effects: Studied for its ability to protect neurons from damage and degeneration.
Industry
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Cosmetics: Possible inclusion in cosmetic formulations for its antioxidant properties.
作用机制
The mechanism of action of “7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” involves its interaction with various molecular targets and pathways:
Antioxidant Mechanism: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Mechanism: The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Mechanism: It may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
7-hydroxy-4H-chromen-4-one: A simpler flavonoid with similar antioxidant properties.
8-(((2-hydroxyethyl)amino)methyl)-4H-chromen-4-one: Lacks the methoxy and trifluoromethyl groups but has similar biological activities.
3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but without the hydroxyl and aminoethyl groups.
Uniqueness
“7-hydroxy-8-(((2-hydroxyethyl)amino)methyl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one” is unique due to the presence of multiple functional groups that contribute to its diverse biological activities. The combination of hydroxyl, methoxy, aminoethyl, and trifluoromethyl groups enhances its potential as a multifunctional therapeutic agent.
属性
IUPAC Name |
7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-28-12-4-2-11(3-5-12)16-17(27)13-6-7-15(26)14(10-24-8-9-25)18(13)29-19(16)20(21,22)23/h2-7,24-26H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBXUUUGZBSFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CNCCO)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
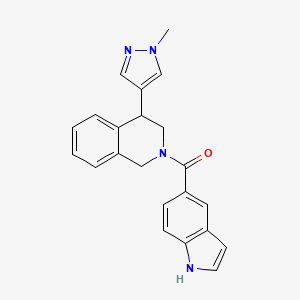
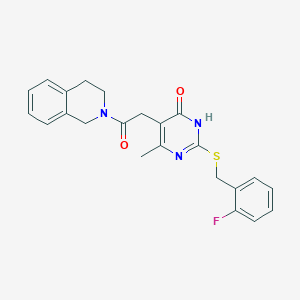

![3-(1H-indol-1-yl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B3004660.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004663.png)
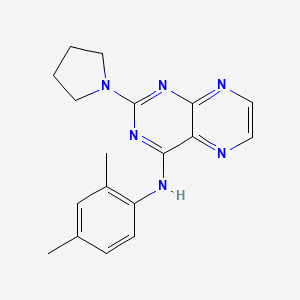
![3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B3004668.png)

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B3004671.png)
![[5-Iodo-1-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B3004672.png)
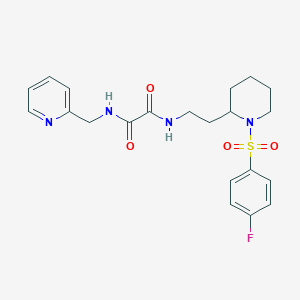
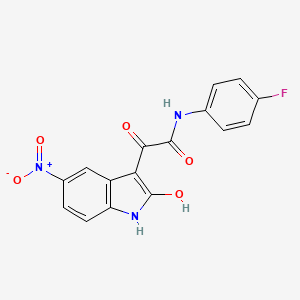

![1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3004677.png)
